9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group and a methylsulfanylphenyl group attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents, such as 9-Borabicyclo[3,3,1]-nonane (9-BBN), which is thermally stable and efficient for such reactions .
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine: A similar compound with the methylsulfanyl group at the 4-position of the phenyl ring.
Other purine derivatives: Compounds with different substituents on the purine ring or phenyl group.
Uniqueness
The unique combination of the cyclopropyl group and the methylsulfanylphenyl group in 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine may impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be leveraged in the design of new therapeutic agents or materials.
Biological Activity
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structure, which includes a cyclopropyl group and a methylsulfanyl-substituted phenyl group, suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound features a purine core structure that is critical for various biological processes. The specific substitutions at the 3-position on the phenyl ring and the cyclopropyl moiety may enhance its interaction with biological targets.
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | C15H15N5S | 281.37 g/mol |
The mechanism of action for this compound primarily involves its ability to mimic natural nucleotides. This mimicry allows it to potentially inhibit enzymes involved in nucleic acid synthesis, which is crucial in various cellular processes. The unique substituents may also enhance its binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications in oncology and antiviral research .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Below are some key findings from recent studies:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities in vitro, suggesting potential applications in targeting diseases where these enzymes play a critical role.
- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), the compound displayed varying degrees of cytotoxic effects depending on concentration and exposure time .
- Antiviral Properties : Preliminary studies suggest that compounds with similar purine structures may have antiviral properties, although specific studies on this compound are still limited.
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives, providing insights into the potential effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that similar compounds can inhibit type III secretion systems (T3SS) in pathogenic bacteria, suggesting that this compound could have similar applications against bacterial virulence factors .
- Cytotoxicity Evaluation : In cytotoxicity assays performed on human cancer cell lines, compounds structurally similar to this compound showed promising results, indicating that further exploration could yield valuable therapeutic agents .
Properties
IUPAC Name |
9-cyclopropyl-N-(3-methylsulfanylphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPXWZZKDPSTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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